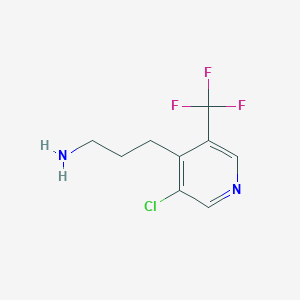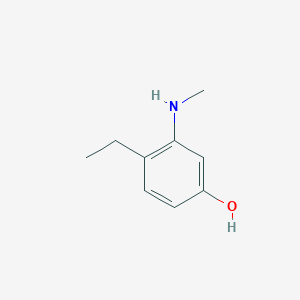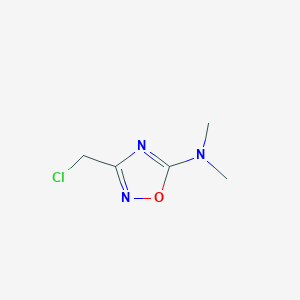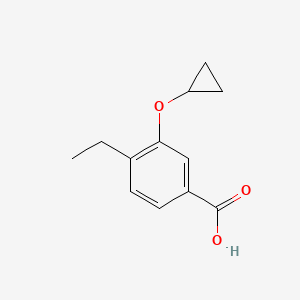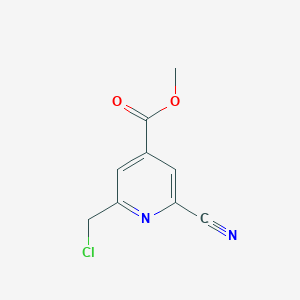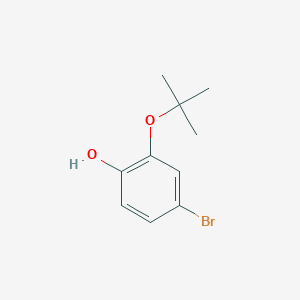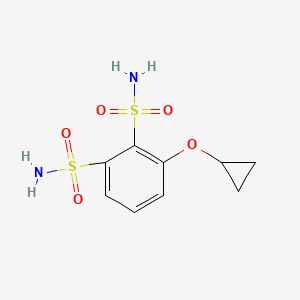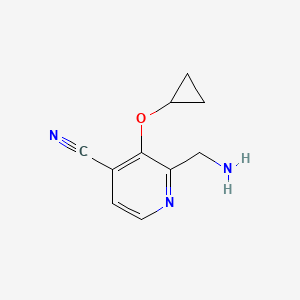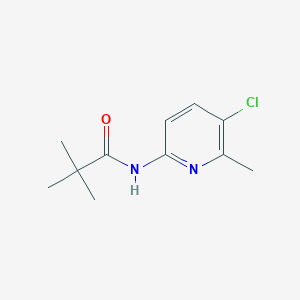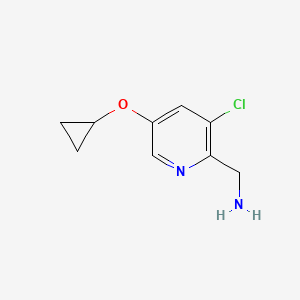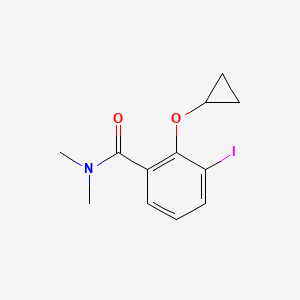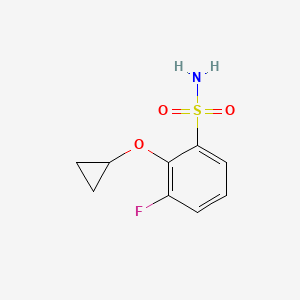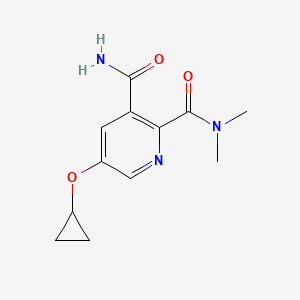
5-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.268 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, making it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 5-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide typically involves several steps. One common method includes the reaction of cyclopropyl alcohol with pyridine-2,3-dicarboxylic acid in the presence of a dehydrating agent to form the cyclopropoxy-pyridine intermediate. This intermediate is then reacted with N,N-dimethylamine under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
5-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
5-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-N2,N4-dimethylpyridine-2,4-dicarboxamide: This compound has a similar structure but differs in the position of the dimethyl groups and the carboxamide groups.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another related compound with a different substitution pattern on the pyridine ring.
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-N,2-N-dimethylpyridine-2,3-dicarboxamide |
InChI |
InChI=1S/C12H15N3O3/c1-15(2)12(17)10-9(11(13)16)5-8(6-14-10)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,13,16) |
InChI Key |
MLIVMHXOPPPMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=N1)OC2CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


